
6-氯-5-硝基吡啶-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-nitropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H3ClN2O3 . It has a molecular weight of 186.55 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . This ion, when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 6-Chloro-5-nitropyridine-3-carbaldehyde can be analyzed using various spectroscopic techniques such as Fourier transform infrared (FTIR), Fourier transform Raman (FTR), and UV-visible spectroscopy . Quantum chemical calculations can be made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .科学研究应用
合成和化学行为
- 吡啶和联吡啶骨架的合成:研究表明,在温和条件下使用氯甲基-硝酰硝氧自由基和5-(二甲氨基)-1-萘磺酰胺氯化物,可以合成2,6-二取代吡啶和6,6'-二取代2,2'-联吡啶。这些化合物具有双重荧光和磁性,表明吡啶衍生物在创建多功能材料方面具有多功能性(Ziessel & Stroh, 2003)。
材料科学中的应用
- 缓蚀:咪唑并吡啶衍生物,包括与“6-氯-5-硝基吡啶-3-甲醛”相关的化合物,被评估其作为盐酸溶液中碳钢缓蚀剂的性能。这些研究使用电化学技术和量子化学计算来了解缓蚀机理,表明该化合物在保护涂层和材料科学中的潜力(Ech-chihbi 等,2019)。
药物发现中的潜力
- 抗癌剂的合成:吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪的合成研究涉及与“6-氯-5-硝基吡啶-3-甲醛”结构相关的化合物中的氯基的水解和后续反应。这些化合物被评估了其对培养的 L1210 细胞的增殖和患有 P388 白血病小鼠的存活的影响,展示了吡啶衍生物在开发新的抗癌剂中的作用(Temple 等,1983)。
荧光和磁性探针
- 带有两个自由基和一个 DANS 片段的吡啶分子的合成表明吡啶衍生物在创建科学研究探针中的效用。这些化合物是在允许将自由基连接到醛保护化合物,然后构建芳香自由基的条件下制备的,表明在荧光和磁传感技术中的应用(Ziessel & Stroh, 2003)。
作用机制
Target of Action
The primary targets of 6-Chloro-5-nitropyridine-3-carbaldehyde Nitropyridines, a class of compounds to which 6-chloro-5-nitropyridine-3-carbaldehyde belongs, are known to be involved in various chemical reactions .
Mode of Action
The exact mode of action of 6-Chloro-5-nitropyridine-3-carbaldehyde Nitropyridines, in general, are known to participate in various chemical reactions . For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The specific biochemical pathways affected by 6-Chloro-5-nitropyridine-3-carbaldehyde It’s worth noting that nitropyridines can be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 6-Chloro-5-nitropyridine-3-carbaldehyde Nitropyridines have been used in the synthesis of various organic compounds, suggesting that they may have significant effects at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Chloro-5-nitropyridine-3-carbaldehyde The suzuki–miyaura cross-coupling reaction, in which nitropyridines can participate, is known to be tolerant of various functional groups and environmental conditions .
安全和危害
The safety data sheet for a similar compound, 2-Chloro-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation .
生化分析
Biochemical Properties
6-Chloro-5-nitropyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, it can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound’s nitro and aldehyde groups allow it to participate in nucleophilic substitution and condensation reactions, respectively. These interactions are essential for the formation of bonds in complex organic synthesis .
Cellular Effects
The effects of 6-Chloro-5-nitropyridine-3-carbaldehyde on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain kinases and phosphatases, which are critical for signal transduction. Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. This modulation can lead to changes in cell proliferation and survival, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, 6-Chloro-5-nitropyridine-3-carbaldehyde exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions. For example, the aldehyde group can form covalent bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. This property is particularly useful in designing enzyme inhibitors for therapeutic purposes. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-nitropyridine-3-carbaldehyde change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular functions can persist, although the extent of these effects may diminish over time due to degradation. In vitro studies have demonstrated that the compound can maintain its activity for several weeks when stored properly .
Dosage Effects in Animal Models
The effects of 6-Chloro-5-nitropyridine-3-carbaldehyde vary with dosage in animal models. At low doses, the compound can enhance cellular functions and promote cell survival. At higher doses, it can induce toxicity, leading to adverse effects such as oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage for therapeutic applications. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
6-Chloro-5-nitropyridine-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its conversion into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interactions with cofactors such as NADH and FADH2 are also significant, as they influence its metabolic fate and the overall metabolic network .
属性
IUPAC Name |
6-chloro-5-nitropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSAKMGYHWRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

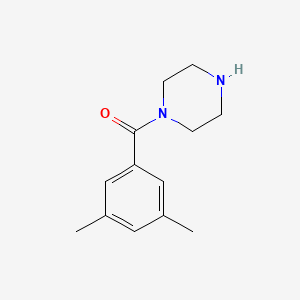
![N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2710699.png)
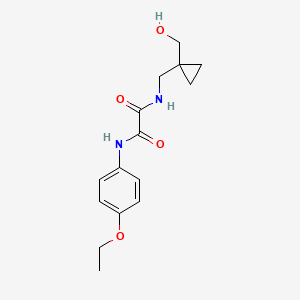
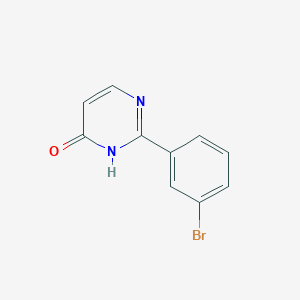
![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2710705.png)
![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)
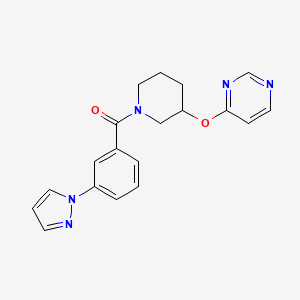
![(Z)-4-([1,1'-biphenyl]-4-yl)-N'-(3-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2710709.png)
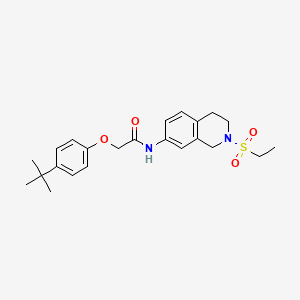
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2710711.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2710712.png)
![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)
